molecular formula C30H35N5O3 B1146819 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phen CAS No. 1246814-94-7

2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phen

Cat. No.: B1146819
CAS No.: 1246814-94-7
M. Wt: 517.666
InChI Key: QLRPRKJUMRQTOV-XPSNYTDQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phen] typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.

    Attachment of the Phenylmethoxy Group: The phenylmethoxy group is attached via an etherification reaction, typically using a phenol derivative and an alkyl halide in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phen] undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phen] has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and psychological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Properties

CAS No.

1246814-94-7

Molecular Formula

C30H35N5O3

Molecular Weight

517.666

IUPAC Name

2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C30H35N5O3/c1-3-29(23(2)38-21-24-7-5-4-6-8-24)35-30(37)34(22-31-35)27-11-9-25(10-12-27)32-17-19-33(20-18-32)26-13-15-28(36)16-14-26/h4-16,22-23,29,36H,3,17-21H2,1-2H3/t23-,29-/m0/s1/i9D,10D,11D,12D

InChI Key

QLRPRKJUMRQTOV-XPSNYTDQSA-N

SMILES

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)O

Synonyms

[S-(R*,R*)]-2-[1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4; 

Origin of Product

United States

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